D-Ribofuranose

Description

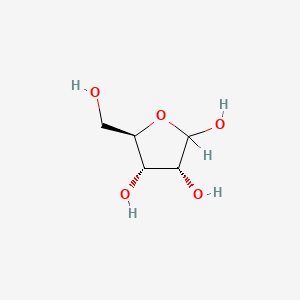

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317333 | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-83-2 | |

| Record name | D-Ribofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Keystone of Life: An In-depth Technical Guide to the Structure and Stereochemistry of D-Ribofuranose

For researchers, scientists, and drug development professionals, a profound understanding of the fundamental building blocks of life is paramount. Among these, D-Ribofuranose, the five-membered cyclic form of D-ribose, holds a place of exceptional importance. It is the architectural cornerstone of ribonucleic acid (RNA), a molecule central to the flow of genetic information and cellular regulation. Furthermore, its derivatives are integral to vital coenzymes and signaling molecules. This guide provides a comprehensive exploration of the intricate structure and stereochemistry of D-Ribofuranose, offering insights into its conformational dynamics, analytical characterization, and synthetic manipulation.

The Architectural Blueprint: Unraveling the Structure of D-Ribofuranose

D-Ribose, an aldopentose with the chemical formula C₅H₁₀O₅, exists in equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures in solution.[1][2] The formation of a five-membered ring, structurally analogous to furan, results in D-Ribofuranose.[3] This cyclization occurs through the intramolecular reaction between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 4 (C4).[4]

This ring closure introduces a new stereocenter at C1, the anomeric carbon, giving rise to two distinct diastereomers known as anomers: α-D-Ribofuranose and β-D-Ribofuranose. The orientation of the hydroxyl group at the anomeric carbon relative to the CH₂OH group (at C4) determines the anomeric configuration. In the β-anomer, the anomeric hydroxyl group is on the same side of the ring as the C4 substituent (cis), while in the α-anomer, it is on the opposite side (trans).[5][6] The β-D-ribofuranose isomer is the form predominantly found in the backbone of RNA.[1][7][8]

Visualizing the Ring: Haworth Projections

A common method for representing the cyclic structure of sugars is the Haworth projection. This perspective depicts the furanose ring as a planar pentagon with substituents pointing either above or below the plane of the ring.[9][10]

Caption: Haworth projections of α-D-Ribofuranose and β-D-Ribofuranose.

Conformational Dynamics: Ring Puckering and Pseudorotation

Contrary to the planar representation in Haworth projections, the five-membered furanose ring is non-planar and flexible. This flexibility is crucial for its biological function, particularly in the context of nucleic acid structure. The conformation of the furanose ring is described by a phenomenon known as pseudorotation, a continuous cycle of puckering that minimizes torsional strain.

The puckering of the ring can be described by two main conformations: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are not static but exist in a dynamic equilibrium. The specific conformation can be described by a pseudorotation phase angle (P) and a puckering amplitude (ν_max).

The two most biologically relevant puckering conformations for β-D-ribofuranose are the C2'-endo (South) and C3'-endo (North) forms. In the C2'-endo conformation, the C2' atom is displaced towards the same side as the C5' atom, which is characteristic of B-form DNA. In the C3'-endo conformation, the C3' atom is displaced towards the same side as the C5' atom, a conformation found in A-form DNA and RNA.[11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation | MDPI [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiviral activity of 3-(beta-D-ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. madridge.org [madridge.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Unrivaled Biological Mandate of β-D-Ribofuranose: A Technical Guide for Scientific and Therapeutic Advancement

Abstract

β-D-ribofuranose, a seemingly simple five-carbon sugar, stands as a cornerstone of life's most fundamental processes. Its unique stereochemistry and conformational flexibility are not mere chemical curiosities but have been evolutionarily selected for its indispensable roles in the storage and transfer of genetic information and cellular energy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological importance of β-D-ribofuranose. We will delve into the intricate structural details that dictate its function, explore its central role in metabolism, and illuminate its significance as a scaffold for therapeutic innovation. This guide will further provide detailed experimental protocols and data interpretation strategies to empower researchers in their exploration of this vital biomolecule.

The Structural Imperative: Why β-D-Ribofuranose Reigns Supreme

The prevalence of β-D-ribofuranose in critical biomolecules is a direct consequence of its distinct structural properties. The five-membered furanose ring, in concert with the specific arrangement of its hydroxyl groups, imparts a conformational dynamism that is essential for its biological functions.

The Significance of the Furanose Ring

While D-ribose can exist in both a five-membered furanose and a six-membered pyranose form, it is the furanose ring that is exclusively found in nucleic acids and key metabolic cofactors.[1][2] In aqueous solution, the pyranose form is actually more abundant.[3] However, the furanose form's inherent flexibility is crucial for the dynamic nature of RNA and the binding of nucleotides to enzymes.[4] This flexibility is characterized by a phenomenon known as pseudorotation, where the ring can pucker into various conformations without the need for high-energy transitions.[5]

Conformational Dynamics: The North and South Pucker

The furanose ring in β-D-ribofuranose is not planar. It adopts puckered conformations, primarily described as the 'North' (C3'-endo) and 'South' (C2'-endo) conformations.[6] This puckering is not static; the ring exists in a dynamic equilibrium between these two states.[1]

-

North (C3'-endo) Conformation: This pucker is characteristic of A-form nucleic acid helices, which are predominantly adopted by RNA.[6] In this conformation, the C3' atom is displaced towards the same side of the ring as the C5' atom and the nucleobase.

-

South (C2'-endo) Conformation: This conformation is the hallmark of B-form DNA.[6] Here, the C2' atom is displaced towards the same side of the furanose ring as the C5' atom and the nucleobase.

The energy barrier between these two conformations is relatively low, allowing for facile interconversion, which is critical for the biological functions of nucleic acids, including protein recognition and catalytic activity.[1]

The Critical Role of the β-Anomeric Configuration

The anomeric carbon (C1') of ribose can exist in two stereoisomeric forms: α and β. In biological systems, the β-configuration is almost exclusively selected for in nucleosides.[3] This specific orientation, where the substituent at C1' is on the same side of the ring as the C4' substituent, is crucial for the proper geometry of the phosphodiester backbone in nucleic acids, allowing for the formation of long, stable polymers.[7]

β-D-Ribofuranose: The Architectural Backbone of Genetic Information

The most profound role of β-D-ribofuranose is its function as the central component of the ribonucleic acid (RNA) backbone.[8] In RNA, β-D-ribofuranose units are linked together by phosphodiester bonds between the 5' hydroxyl of one nucleotide and the 3' hydroxyl of the next, forming a sugar-phosphate backbone from which the nitrogenous bases project.[7]

The 2'-Hydroxyl Group: A Double-Edged Sword

The presence of a hydroxyl group at the 2' position of the ribofuranose ring is the key chemical distinction between RNA and DNA. This 2'-OH group has profound functional consequences:

-

Increased Reactivity: The 2'-hydroxyl group makes RNA more susceptible to hydrolysis than DNA, contributing to its generally transient nature within the cell. This inherent instability is crucial for its role as a dynamic messenger molecule.

-

Structural Constraint: The 2'-OH group sterically hinders the ribofuranose ring from adopting the B-form helix, favoring the A-form geometry.[6]

-

Catalytic Activity: The 2'-hydroxyl group can act as a nucleophile, playing a direct role in the catalytic activity of ribozymes (catalytic RNA molecules).

The Energetic Currency and Metabolic Hub: β-D-Ribofuranose in Metabolism

Beyond its role in genetics, β-D-ribofuranose is at the heart of cellular energy transfer and metabolic pathways.

Adenosine Triphosphate (ATP): The Universal Energy Carrier

Adenosine triphosphate (ATP), the primary energy currency of the cell, is a nucleotide composed of adenine, three phosphate groups, and a β-D-ribofuranose sugar.[9] The high-energy phosphoanhydride bonds of ATP store the energy that drives countless biochemical reactions. The ribofuranose moiety serves as the crucial scaffold connecting the adenine base to the triphosphate chain.

The Pentose Phosphate Pathway: A Hub for Biosynthesis

D-ribose, in its phosphorylated form, ribose-5-phosphate, is a key product of the pentose phosphate pathway (PPP).[7] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is responsible for:

-

Producing NADPH: Essential for reductive biosynthesis and protection against oxidative stress.

-

Synthesizing Ribose-5-Phosphate: The precursor for the synthesis of nucleotides and nucleic acids.

Essential Coenzymes: NAD+, FAD, and Coenzyme A

Several vital coenzymes that participate in a vast array of metabolic reactions contain β-D-ribofuranose as a core structural component.[7] These include:

-

Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+): Key electron carriers in redox reactions.

-

Flavin Adenine Dinucleotide (FAD): Another crucial electron carrier in metabolic pathways.

-

Coenzyme A (CoA): Central to the metabolism of carbohydrates and fats.

The presence of the β-D-ribofuranose moiety in these coenzymes underscores its fundamental importance in cellular metabolism.

Therapeutic Frontiers: β-D-Ribofuranose in Drug Development

The unique biological roles of β-D-ribofuranose have made it and its analogs attractive targets and scaffolds for drug development, particularly in the fields of antiviral and anticancer therapy.[2]

Nucleoside Analogs: Mimicking the Building Blocks of Life

Nucleoside analogs are synthetic compounds that mimic natural nucleosides. They can exert their therapeutic effects by interfering with the synthesis of nucleic acids or by being incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional genetic material.

Table 1: Examples of β-D-Ribofuranose-Based Drugs

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |

| Ribavirin (Virazole) | Antiviral | A broad-spectrum antiviral agent that, once phosphorylated, inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides.[10] This depletion of GTP pools interferes with viral nucleic acid synthesis. |

| Remdesivir (Veklury) | Antiviral | An adenosine nucleotide analog that acts as a delayed chain terminator of viral RNA-dependent RNA polymerase, effective against a range of RNA viruses. |

| Sofosbuvir (Sovaldi) | Antiviral | A nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. After intracellular metabolism to its active triphosphate form, it is incorporated into the growing HCV RNA chain, causing chain termination. |

"Locked" Nucleic Acids (LNAs): Enhancing Therapeutic Potential

Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribofuranose ring is "locked" in the N-type (C3'-endo) conformation through a methylene bridge connecting the 2'-O and 4'-C atoms. This conformational constraint leads to enhanced thermal stability and binding affinity of LNA-containing oligonucleotides to their complementary RNA or DNA targets, making them promising therapeutic agents for antisense and RNAi applications.

β-D-Ribofuranose as a Scaffold for Codrugs

Recent research has explored the use of the non-toxic β-D-ribofuranose as a core scaffold for the development of "codrugs," where two different therapeutic agents are linked together.[11][12] This approach aims to improve drug delivery, enhance solubility, and potentially achieve synergistic therapeutic effects. The hydroxyl groups of the ribofuranose ring provide convenient attachment points for various drug molecules.

Experimental Protocols and Methodologies

A deep understanding of β-D-ribofuranose requires robust experimental methodologies. This section provides detailed protocols for the synthesis of a nucleoside analog and the conformational analysis of the ribofuranose ring using NMR spectroscopy.

Synthesis of a β-D-Ribofuranosyl Nucleoside Analog via the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

This protocol outlines the synthesis of a pyrimidine nucleoside analog, a common procedure in medicinal chemistry.

Diagram 1: Workflow for the Silyl-Hilbert-Johnson Reaction

Caption: General workflow for the synthesis of a β-D-ribofuranosyl nucleoside analog.

Step-by-Step Methodology:

-

Silylation of the Nucleobase:

-

Suspend the desired pyrimidine base (e.g., uracil) in anhydrous acetonitrile.

-

Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

-

Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of the silylated base.

-

Remove the solvent under reduced pressure.

-

-

Preparation of the Protected Ribofuranose:

-

Glycosylation (Coupling Reaction):

-

Dissolve the silylated nucleobase and the protected ribofuranose in anhydrous acetonitrile.

-

Cool the mixture to 0°C.

-

Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.[1]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified, protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin or acetic acid.

-

Remove the solvent under reduced pressure and purify the final nucleoside analog by recrystallization or chromatography.

-

Conformational Analysis of the Ribofuranose Ring by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformation of the ribofuranose ring in solution. The coupling constants (J-values) between the protons on the sugar ring are particularly informative.[14][15]

Diagram 2: Key Proton-Proton Couplings in β-D-Ribofuranose

Sources

- 1. researchgate.net [researchgate.net]

- 2. madridge.org [madridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2'-O-beta-d-Ribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribose - Wikipedia [en.wikipedia.org]

- 8. benthamopen.com [benthamopen.com]

- 9. auremn.org.br [auremn.org.br]

- 10. Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Sugar's Dilemma: A Technical Guide to the Relative Stability of D-Ribofuranose and D-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose, a cornerstone of life's central dogma, presents a fascinating case of structural preference versus biological necessity. While the six-membered pyranose ring is the thermodynamically favored conformation for many monosaccharides in solution, it is the five-membered furanose form that is exclusively selected for in the architecture of nucleic acids like RNA and in vital molecules such as ATP.[1][2] This guide delves into the nuanced structural and thermodynamic factors that govern the equilibrium between D-ribofuranose and D-ribopyranose. We will explore the underlying principles of their relative stabilities, the experimental methodologies used to probe their populations, and the profound implications of this conformational balance in the context of drug design and prebiotic chemistry.

The Equilibrium Landscape of D-Ribose in Solution

In aqueous solutions, D-ribose does not exist as a single static structure. Instead, it is a dynamic equilibrium of several isomers: the open-chain aldehyde form and the cyclic five-membered (furanose) and six-membered (pyranose) hemiacetals.[3][] Each of these cyclic forms further exists as two anomers, designated as α and β, which differ in the stereochemistry at the anomeric carbon (C1).[5]

The interconversion between these forms proceeds through the transient open-chain structure, as depicted in the following workflow.

Caption: Interconversion of D-ribose isomers in solution.

At room temperature, the pyranose forms of D-ribose are predominant in aqueous solution.[6][7] However, the furanose forms are present in significant proportions, a crucial fact for their biological roles.[8]

Thermodynamic and Structural Underpinnings of Stability

The preference for the pyranose ring over the furanose ring can be attributed to several key factors:

-

Ring Strain: Six-membered pyranose rings can adopt a stable chair conformation, which minimizes both angle strain and torsional strain by staggering the substituents.[5][9] In contrast, the five-membered furanose ring is more planar and suffers from greater eclipsing strain, adopting less stable envelope or twist conformations to alleviate this.[5][10]

-

Steric Hindrance: In the chair conformation of β-D-ribopyranose, the hydroxyl groups can occupy equatorial positions, which minimizes steric clashes.[5] The more constrained furanose ring can lead to greater steric interactions between its substituents.

-

The Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic sugar to prefer an axial orientation over an equatorial one.[11] This effect, arising from the overlap of a lone pair on the ring oxygen with the σ* orbital of the C1-substituent bond, contributes to the stability of certain anomers.

The interplay of these factors results in a delicate energetic balance that can be influenced by the environment.

Quantitative Analysis of D-Ribose Isomer Populations

The relative populations of the different forms of D-ribose in aqueous solution have been determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] The following table summarizes the approximate equilibrium distribution at room temperature.

| Monosaccharide Isomer | Percentage in Aqueous Solution at Equilibrium |

| β-D-ribopyranose | ~59%[8] |

| α-D-ribopyranose | ~20%[8] |

| β-D-ribofuranose | ~13%[8] |

| α-D-ribofuranose | ~7%[8] |

| Open-Chain Form | ~0.1%[6][8] |

It is important to note that this equilibrium is sensitive to changes in temperature and solvent. For instance, increasing the temperature favors the formation of the higher-energy furanose species.[1] Studies in dimethyl sulfoxide have also shown a greater proportion of furanose forms compared to aqueous solutions, suggesting that solvent interactions play a significant role in stabilizing the different conformations.[14][15]

Experimental Protocol: Determination of Ribose Isomer Ratios by ¹H NMR Spectroscopy

The following protocol outlines a standard method for quantifying the anomeric and ring-form distribution of D-ribose in solution.

Objective: To determine the relative percentages of α- and β-pyranose and furanose forms of D-ribose at equilibrium.

Materials:

-

D-ribose

-

Deuterium oxide (D₂O)

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)[12]

Procedure:

-

Sample Preparation: a. Dissolve 5-10 mg of D-ribose in 0.5-0.7 mL of D₂O.[12] b. To ensure the anomeric equilibrium is reached, allow the solution to stand at room temperature for a minimum of 2 hours before analysis.[12] c. Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition: a. Use a high-field NMR spectrometer to achieve better spectral resolution.[12] b. Acquire a standard one-dimensional ¹H NMR spectrum. The anomeric protons (H-1) of the different isomers will appear as distinct signals in the downfield region of the spectrum (typically between 4.5 and 5.5 ppm).

-

Data Analysis: a. Identify the signals corresponding to the anomeric protons of each isomer. These signals are typically well-separated from the other sugar protons. b. Integrate the area under each of the identified anomeric proton signals. c. Calculate the relative percentage of each form by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, and then multiplying by 100.[3]

Sources

- 1. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Ribose - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

The Centrality of D-Ribofuranose in Nucleotide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive examination of the critical role of D-Ribofuranose in the biosynthesis of nucleotides, the fundamental building blocks of nucleic acids. We will explore the metabolic origins of this pentose sugar, its activation into the key metabolic intermediate phosphoribosyl pyrophosphate (PRPP), and its subsequent incorporation into both purine and pyrimidine nucleotides through de novo and salvage pathways. This guide will further delve into the intricate regulatory mechanisms that govern these pathways, the clinical implications of their dysregulation, and the strategic exploitation of D-Ribofuranose analogs in the development of antiviral and anticancer therapeutics. Detailed experimental protocols for the analysis of nucleotide pools and the characterization of key enzymatic activities are also provided to equip researchers with practical, field-proven methodologies.

Introduction: The Unsung Hero of Genetic Information

At the heart of cellular life lies the faithful storage and transmission of genetic information, a role elegantly fulfilled by the nucleic acids, DNA and RNA. The very backbone of these vital macromolecules is constructed from repeating units of nucleotides, each comprising a nitrogenous base, a phosphate group, and a five-carbon sugar. In the realm of ribonucleic acids (RNA) and the universal energy currency, adenosine triphosphate (ATP), this sugar is D-Ribose in its furanose ring form, a seemingly simple molecule that is, in fact, a cornerstone of cellular metabolism and genetics. This guide illuminates the journey of D-Ribofuranose, from its synthesis to its ultimate incorporation into the molecules that orchestrate life. For researchers in the life sciences and professionals in drug development, a deep understanding of this pathway is not merely academic; it is fundamental to unraveling disease mechanisms and designing novel therapeutic interventions.

The Genesis of D-Ribofuranose: The Pentose Phosphate Pathway

The primary route for the synthesis of D-Ribose-5-phosphate, the precursor to D-Ribofuranose in nucleotide synthesis, is the Pentose Phosphate Pathway (PPP).[1][2] This metabolic sequence runs in parallel to glycolysis and serves two principal functions: the production of NADPH for reductive biosynthesis and protection against oxidative stress, and the generation of pentose sugars for nucleotide and nucleic acid synthesis.[1][2]

The PPP is bifurcated into an oxidative and a non-oxidative phase.

-

The Oxidative Phase: This phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH.

-

The Non-Oxidative Phase: This series of reversible reactions converts ribulose-5-phosphate into ribose-5-phosphate and other glycolytic intermediates. The key enzyme in this conversion is Ribose-5-phosphate isomerase , which catalyzes the isomerization of ribulose-5-phosphate to ribose-5-phosphate.[3]

The flux through the PPP is tightly regulated to meet the cell's metabolic needs. When the demand for nucleotides is high, the non-oxidative phase can also synthesize ribose-5-phosphate from the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate, bypassing the oxidative phase.

Caption: Overview of De Novo and Salvage Pathways for Nucleotide Synthesis.

Salvage Pathways: The Economical Route

In addition to de novo synthesis, most cells possess salvage pathways that recycle pre-formed purine and pyrimidine bases and nucleosides resulting from the degradation of nucleic acids. These pathways are metabolically less expensive than de novo synthesis. The central reaction in the salvage of purine bases involves the transfer of the ribose-5-phosphate group from PRPP to a free purine base, a reaction catalyzed by phosphoribosyltransferases. For example, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages hypoxanthine and guanine, while adenine phosphoribosyltransferase (APRT) salvages adenine.

D-Ribofuranose Analogs in Drug Development: A Therapeutic Strategy

The indispensable role of D-Ribofuranose in nucleotide synthesis makes the enzymes involved in this process attractive targets for the development of therapeutic agents. Nucleoside analogs, which are structurally similar to natural ribonucleosides, can be taken up by cells and phosphorylated to their active triphosphate forms. These activated analogs can then inhibit key enzymes in nucleotide metabolism or be incorporated into newly synthesized DNA or RNA, leading to chain termination and the inhibition of cell proliferation or viral replication. [4][5]

Antiviral Agents

A prime example of a D-ribofuranose analog with broad-spectrum antiviral activity is Ribavirin . [6]Ribavirin is a synthetic guanosine analog that, once phosphorylated, can inhibit viral RNA polymerases and interfere with the capping of viral mRNA. [7]Its mechanism of action is multifaceted and can also involve the induction of lethal mutagenesis in the viral genome. [7]Other D-ribofuranose analogs, such as those with modified heterocyclic fragments or carbobicyclic cores, have also shown promise as antiviral agents against a range of viruses, including influenza and respiratory syncytial virus (RSV). [8][4][9]

Anticancer Agents

Many anticancer drugs are nucleoside analogs that target the rapid proliferation of cancer cells, which have a high demand for nucleotide synthesis. For instance, gemcitabine (dFdC), a deoxycytidine analog, is phosphorylated to its di- and triphosphate forms, which inhibit ribonucleotide reductase and DNA polymerase, respectively, leading to the arrest of DNA synthesis. [10]Similarly, cladribine (2-CdA) and fludarabine (F-ara-A) are purine analogs that, after phosphorylation, are incorporated into DNA, causing chain termination and apoptosis. [10]

Experimental Protocols

A thorough understanding of the role of D-Ribofuranose in nucleotide synthesis often requires the quantitative analysis of intracellular nucleotide pools and the characterization of the activity of key enzymes. The following protocols provide detailed, step-by-step methodologies for these essential experiments.

Quantification of Intracellular Nucleotide Triphosphates (NTPs) by High-Performance Liquid Chromatography (HPLC)

This protocol describes a robust method for the extraction and quantification of intracellular NTPs from cultured cells using reversed-phase ion-pair HPLC with UV detection. [11][12] Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

6% Trichloroacetic Acid (TCA)

-

5 M Potassium Carbonate (K2CO3)

-

HPLC system with a C18 column and UV detector (254 nm)

-

Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% Methanol, pH 6.9

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% Methanol, pH 7.0

-

NTP standards (ATP, GTP, CTP, UTP)

Procedure:

-

Cell Harvesting and Quenching:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a known volume of ice-cold 6% TCA to the culture dish to precipitate macromolecules and quench metabolic activity.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Extraction:

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the acid-soluble nucleotides.

-

-

Neutralization:

-

Add 5 M K2CO3 dropwise to the supernatant until the pH is between 6.5 and 7.5. The formation of a precipitate (potassium perchlorate) is expected.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.

-

Collect the neutralized supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% A, 40% B).

-

Inject a known volume of the neutralized extract.

-

Run a gradient elution program to separate the NTPs (e.g., a linear gradient from 40% B to 60% B over 30 minutes). [11] * Detect the eluted NTPs at 254 nm.

-

-

Quantification:

-

Generate a standard curve for each NTP using known concentrations of the standards.

-

Calculate the concentration of each NTP in the cell extracts by comparing their peak areas to the standard curves.

-

Normalize the nucleotide concentrations to the cell number or total protein content.

-

Data Presentation:

| Nucleotide | Retention Time (min) | Concentration (pmol/10^6 cells) |

| CTP | X.X | Y.Y ± Z.Z |

| UTP | X.X | Y.Y ± Z.Z |

| ATP | X.X | Y.Y ± Z.Z |

| GTP | X.X | Y.Y ± Z.Z |

This table should be populated with experimental data.

Enzymatic Assay of PRPP Synthetase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of PRPP synthetase by coupling the production of AMP to the oxidation of NADH. [13] Principle:

-

ATP + Ribose-5-Phosphate --(PRPP Synthetase)--> PRPP + AMP

-

AMP + ATP --(Myokinase)--> 2 ADP

-

2 ADP + 2 Phosphoenolpyruvate --(Pyruvate Kinase)--> 2 ATP + 2 Pyruvate

-

2 Pyruvate + 2 NADH + 2 H+ --(Lactate Dehydrogenase)--> 2 Lactate + 2 NAD+

The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Cell lysate or purified PRPP synthetase

-

Assay Buffer: 125 mM Sodium Phosphate, 7 mM MgCl2, pH 7.6

-

Substrate Solution: 60 mM Ribose-5-Phosphate, 120 mM ATP, 70 mM Phosphoenolpyruvate, and 10 mg/mL NADH in assay buffer

-

Coupling Enzyme Mix: Pyruvate Kinase, Lactate Dehydrogenase, and Myokinase in assay buffer

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, combine the assay buffer, substrate solution, and coupling enzyme mix.

-

-

Initiation of Reaction:

-

Add the cell lysate or purified PRPP synthetase to the reaction mixture to initiate the reaction.

-

Mix thoroughly and immediately place the cuvette in the spectrophotometer.

-

-

Data Acquisition:

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

-

Calculation of Activity:

-

Determine the linear rate of absorbance change (ΔA340/min).

-

Calculate the PRPP synthetase activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1), accounting for the stoichiometry of the coupled reactions.

-

Self-Validation:

-

Run a control reaction without Ribose-5-Phosphate to measure any background ATPase activity.

-

Ensure the coupling enzymes are not rate-limiting by performing the assay with varying concentrations of these enzymes.

13C-Based Metabolic Flux Analysis of the Pentose Phosphate Pathway

Metabolic flux analysis (MFA) using stable isotopes like 13C provides a powerful tool to quantify the in vivo rates of metabolic pathways. [1][11][12]This protocol provides a general workflow for a 13C-MFA experiment to determine the flux through the PPP in mammalian cells.

Materials:

-

Mammalian cells in culture

-

Glucose-free culture medium

-

[1,2-13C2]glucose (or other specifically labeled glucose tracers)

-

Ice-cold PBS

-

Quenching solution (e.g., -80°C 60% methanol)

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

GC-MS or LC-MS/MS system

Procedure:

-

Isotopic Labeling:

-

Culture cells in a medium containing a defined concentration of the 13C-labeled glucose tracer for a sufficient time to reach isotopic steady state (typically 8-24 hours).

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold quenching solution.

-

Extract intracellular metabolites using a suitable solvent system.

-

-

Sample Analysis:

-

Analyze the isotopic labeling patterns of key metabolites (e.g., lactate, amino acids derived from glycolytic and PPP intermediates) in the cell extracts using GC-MS or LC-MS/MS.

-

-

Metabolic Modeling and Flux Calculation:

-

Use the measured extracellular fluxes (glucose uptake, lactate secretion) and the intracellular isotopic labeling data as inputs for a computational model of central carbon metabolism.

-

Employ specialized software to calculate the metabolic fluxes through the PPP and other related pathways that best fit the experimental data.

-

Data Interpretation: The relative labeling patterns of downstream metabolites will reveal the proportion of glucose that is catabolized through the oxidative PPP versus glycolysis. For example, the metabolism of [1,2-13C2]glucose through the oxidative PPP will result in the loss of the 13C label from the C1 position as 13CO2, leading to singly labeled lactate. In contrast, glycolysis will produce doubly labeled lactate.

Clinical Significance

Defects in the enzymes of the pentose phosphate pathway can have significant clinical consequences. The most common is Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency , an X-linked inherited disorder that affects millions of people worldwide. [7][14]This deficiency impairs the production of NADPH, rendering red blood cells susceptible to oxidative damage and leading to hemolytic anemia, particularly upon exposure to certain drugs, infections, or fava beans. [7] Rare disorders affecting other enzymes of the PPP, such as transaldolase deficiency and ribose-5-phosphate isomerase deficiency , have also been identified and are associated with a range of clinical manifestations, including liver dysfunction, developmental delay, and neurological abnormalities. [15][16]These conditions underscore the critical importance of a fully functional pentose phosphate pathway for human health.

Conclusion

D-Ribofuranose is far more than a simple structural component; it is a central player in the intricate network of metabolic pathways that sustain life. Its synthesis via the pentose phosphate pathway, its activation to PRPP, and its subsequent incorporation into nucleotides are tightly regulated processes that are fundamental to cell growth, proliferation, and the faithful transmission of genetic information. The profound understanding of these pathways has not only illuminated basic principles of cellular biology but has also paved the way for the development of life-saving antiviral and anticancer drugs. As research continues to unravel the complexities of nucleotide metabolism, the central role of D-Ribofuranose will undoubtedly remain a focal point for future discoveries and therapeutic innovations.

References

- Li, S., et al. (2007). Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site. Biochemical Journal, 401(1), 39-47.

- Krahn, N., et al. (2022).

- de la Riva, M., et al. (2022).

- de la Riva, M., et al. (2022).

- King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.

- Jansen, R. S., et al. (2011). Mass spectrometry in the quantitative analysis of therapeutic intracellular nucleotide analogs. Mass Spectrometry Reviews, 30(2), 269-283.

- Moreno-Morcillo, M., et al. (2022).

- Šesták, D., & Chládková, K. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen.

- Thermo Fisher Scientific. (n.d.). Quantitative Profiling of Nucleotides Using Capillary IC-MS/MS.

- Gizzatkulov, N. A., et al. (2022). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli.

- Pedre, B., et al. (2024). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Frontiers in Molecular Biosciences, 11, 1358753.

- Valdes, F. J., et al. (2019). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine. Biochemistry, 58(28), 3125-3136.

- Eriksson, S., et al. (2002). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Antiviral Chemistry and Chemotherapy, 13(5), 295-302.

- Šesták, D., & Chládková, K. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen.

- Krahn, J. M., et al. (1996). Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site. The Journal of biological chemistry, 271(26), 15538-15545.

- Krahn, J. M., et al. (1996). Structure and Function of the Glutamine Phosphoribosylpyrophosphate Amidotransferase Glutamine Site and Communication with the Phosphoribosylpyrophosphate Site.

- Creative Proteomics. (2024).

- Marques, A. M., et al. (2016). A case report of a 4-year-old child with glucose-6-phosphate dehydrogenase deficiency. Revista Portuguesa de Pneumologia (2006), 22(6), 343-345.

- Wamelink, M. M., & Williams, M. (2022). Disorders of the Pentose Phosphate Pathway and Polyol Metabolism.

- Semler, J. R., et al. (2020).

- Valdes, F. J., et al. (2019). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine.

- Andreeva, O. V., et al. (2021). Antiviral nucleoside analogs. Molecules, 26(12), 3587.

- Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 267-279.

- Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells.

- Lee, W. N. P., et al. (2003). 13C-Based Metabolic Flux Analysis: Fundamentals and Practice. Metabolic Engineering, 233-257.

- Yuan, J. (2013). Methodologies and analysis of metabolic flux in mammalian systems. DukeSpace.

- Boros, L. G., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 14(1), 16.

- Wamelink, M. M. C., & Williams, M. (2022). Disorders of the Pentose Phosphate Pathway and Polyol Metabolism. Amsterdam UMC.

- Basicmedical Key. (2022). Purine and Pyrimidine Metabolism.

- Rudolph's Pediatrics, 23e. (n.d.). Disorders of Pentose Phosphate Pathway.

- Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.

- van der Knaap, M. S., et al. (2014). PENTOSE PHOSPHATE PATHWAY IN HEALTH AND DISEASE: FROM METABOLIC DYSFUNCTION TO BIOMARKERS. ULisboa.

- Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. MDPI.

- Smith, J. L., et al. (1996). Crystal structure of glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Protein science : a publication of the Protein Society, 5(8), 1544-1556.

- Messenger, L. J., & Zalkin, H. (1979). Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties. The Journal of biological chemistry, 254(9), 3382-3392.

- Chen, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.

- Holmes, E. W., et al. (1973). Human glutamine phosphoribosylpyrophosphate amidotransferase. Kinetic and regulatory properties. The Journal of biological chemistry, 248(1), 144-150.

Sources

- 1. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. turkjpediatr.org [turkjpediatr.org]

- 8. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues | MDPI [mdpi.com]

- 10. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 16. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

Conformational Analysis of D-Ribofuranose in Solution: A Multi-Disciplinary Framework for Drug Development

Executive Summary

D-Ribofuranose serves as the central carbohydrate scaffold for RNA, ATP, and a vast array of life-saving nucleoside analog therapeutics. Unlike the rigid chair conformations characteristic of pyranoses, the five-membered furanose ring exhibits extreme conformational plasticity in aqueous solution. Understanding and mapping this dynamic equilibrium is not merely an academic exercise; it is a critical prerequisite for rational drug design. This technical guide provides an in-depth framework for the conformational analysis of D-ribofuranose, synthesizing Nuclear Magnetic Resonance (NMR) spectroscopy with Molecular Dynamics (MD) and Quantum Mechanics (QM) to establish a rigorously self-validating analytical system.

Theoretical Framework: The Pseudorotation Cycle

Because a planar five-membered ring is energetically highly unfavorable due to the eclipsing of adjacent substituents, the furanose ring puckers to relieve torsional strain. The conformational space of D-ribofuranose is best described by the concept of pseudorotation, formally introduced by Altona and Sundaralingam[1].

This puckering is mathematically defined by two continuous parameters:

-

Phase Angle of Pseudorotation (P): Indicates which specific atoms are displaced from the mean plane of the ring[1].

-

Maximum Amplitude of Puckering (Φm): Represents the degree of out-of-plane displacement (typically 35°–40° for ribofuranose)[1].

In aqueous solution, D-ribofuranose derivatives do not exist in a single static state. Instead, they oscillate primarily between two low-energy states:

-

North (N) Conformer: C3'-endo pucker (P = 0° to 36°). This is the canonical conformation found in A-form RNA[1].

-

South (S) Conformer: C2'-endo pucker (P = 144° to 180°). This is the canonical conformation found in B-form DNA[1].

The Causality of Conformational Preference: The preference for N or S states over other geometries is dictated by a delicate balance of stereoelectronic forces. The endo-anomeric effect drives the pseudo-axial orientation of the electronegative C1 substituent, while the gauche effect between the O4'-C1'-C2'-O2' atoms and steric repulsion between the nucleobase and the 5'-hydroxymethyl group further modulate the equilibrium[2]. Conversely, the East (O4'-endo) and West (O4'-exo) conformations represent high-energy transition states. The causality here is purely steric: these geometries force the 2'-OH and 3'-OH groups into a highly unfavorable eclipsed alignment, generating severe electrostatic repulsion[3].

Fig 1. D-Ribofuranose pseudorotation equilibrium between North and South conformers.

Experimental Methodologies: A Self-Validating System

To accurately capture the dynamic nature of D-ribofuranose, researchers must employ a self-validating system where empirical spectroscopic data and theoretical computational models iteratively refine one another.

Protocol 1: NMR Spectroscopy (Empirical Foundation)

NMR is the gold standard for determining time-averaged solution conformations. The causality behind using 1 H-NMR lies in the Karplus equation, which correlates vicinal proton-proton scalar couplings ( 3 J HH ) with the dihedral angles of the ring[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the D-ribofuranose derivative in D 2 O. Causality for Isotopic Labeling: Because D-ribofuranose has a highly congested proton spectrum, isotopic labeling (e.g., 13 C or 2 H enrichment) is often used to isolate specific spin systems, preventing multiplet overlap and allowing for the precise extraction of J-couplings[4].

-

Data Acquisition: Acquire 1D 1 H-NMR and 2D NOESY/ROESY spectra at high magnetic field strengths ( ≥ 600 MHz) to ensure sufficient resolution of the C1'-C2'-C3'-C4' proton spin system.

-

Coupling Constant Extraction: Extract the precise 3 J 1′2′ , 3 J 2′3′ , and 3 J 3′4′ coupling constants.

-

Population Analysis: Apply the generalized Haasnoot-de Leeuw-Altona (HLA) equation to convert 3 J values into dihedral angles. Because the observed 3 J is a time-averaged value of the N and S states, the mole fractions ( XN and XS ) are calculated assuming a two-state equilibrium[3].

Protocol 2: Molecular Dynamics and QM/DFT (Theoretical Validation)

While NMR provides macroscopic time-averaged data, MD simulations provide atomistic, time-resolved trajectories[4].

Step-by-Step Methodology:

-

Force Field Selection: Parameterize the ribofuranose molecule using furanose-specific force fields (e.g., GLYCAM06 or CHARMM36), which are specifically optimized to account for the anomeric effect[3].

-

Solvation and Equilibration: Immerse the molecule in a TIP3P explicit water box. Equilibrate the system under NPT ensemble conditions (constant Number of particles, Pressure, and Temperature) to mimic the NMR tube environment.

-

Production Run: Execute unrestrained MD simulations for ≥ 500 ns to ensure multiple transition events across the pseudorotation energy barrier[3].

-

QM/DFT Validation: Extract representative N, S, and transition state geometries from the MD trajectory. Causality for DFT: Standard molecular mechanics (MM) force fields often struggle to accurately parameterize stereoelectronic effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide the exact quantum mechanical energy landscape, validating whether the energy minima observed in MD truly reflect the electronic reality of the molecule[2].

The Self-Validating Loop: Calculate theoretical 3 J-couplings from the MD trajectory using the Karplus equation. If the theoretical 3 J values deviate from the experimental NMR 3 J values by >1 Hz, the force field parameters (specifically the torsional penalties) must be refined and the simulation repeated[3].

Fig 2. Self-validating experimental workflow combining NMR and computational modeling.

Quantitative Data Analysis

The following tables summarize the typical quantitative parameters extracted during the conformational analysis of D-ribofuranose derivatives.

Table 1: Typical 3 J-Coupling Constants (Hz) for Ribofuranose Conformers

| Coupling | North (C3'-endo) | South (C2'-endo) | Experimental Time-Average (Aqueous) |

| 3 J(1',2') | ~1.0 - 2.0 | ~7.0 - 8.0 | 4.5 - 5.5 |

| 3 J(2',3') | ~4.5 - 5.5 | ~4.5 - 5.5 | 5.0 - 5.5 |

| 3 J(3',4') | ~7.0 - 8.5 | ~1.0 - 2.0 | 4.0 - 5.0 |

Diagnostic Insight: The near-zero 3 J(1',2') coupling in the North conformer is a critical diagnostic marker. In the C3'-endo pucker, the dihedral angle between H1' and H2' approaches 90°. According to the Karplus equation, this orthogonal alignment results in minimal orbital overlap, dropping the scalar coupling constant to near zero[2].

Table 2: Altona-Sundaralingam Pseudorotation Parameters

| Conformer State | Phase Angle (P) | Amplitude (Φm) | Dominant Biological Context |

| North (N) | 0° to 36° | 35° - 40° | A-form RNA, Locked Nucleic Acids (LNA) |

| South (S) | 144° to 180° | 35° - 40° | B-form DNA |

| East (E) | ~90° | Variable | High-energy transition state |

Implications in Drug Development

The conformational plasticity of D-ribofuranose is a primary target in the rational design of antiviral and anticancer nucleoside analogs. Target enzymes, such as viral polymerases and cellular kinases, are highly stereospecific. They often require the incoming nucleotide to adopt a specific pucker (usually North for RNA polymerases) to achieve the correct trajectory for in-line nucleophilic attack during chain elongation.

By leveraging the analytical workflows described above, medicinal chemists can introduce chemically modified substituents—such as a 2'-fluoro group or a 2',4'-methylene bridge (as seen in Locked Nucleic Acids)—to artificially "lock" the furanose ring into a desired conformation. This pre-organization reduces the entropic penalty of enzyme binding, exponentially increasing the drug's binding affinity, target specificity, and metabolic stability.

References

-

Mason PE, Neilson GW, Saboungi ML, Brady JW. "The Conformation of a Ribose Derivative in Aqueous Solution: A Neutron Scattering and Molecular Dynamics Study." Biopolymers, 2013. 4

-

Altona C, Sundaralingam M. "Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation." Journal of the American Chemical Society, 1972. 1

-

Walczak D, Sikorski A, Grzywacz D, Nowacki A, Liberek B. "Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations." RSC Advances, 2022. 2

-

Wang X, Woods RJ. "Insights into furanose solution conformations: beyond the two-state model." Journal of Biomolecular NMR, 2016. 3

Sources

- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into furanose solution conformations: beyond the two-state model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Conformation of a Ribose Derivative in Aqueous Solution: A Neutron Scattering and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

The Anomeric Effect in β-D-Ribofuranosides: Conformational Dynamics and Stereoselective Synthesis

Executive Summary

The β-D-ribofuranosyl moiety is the foundational scaffold for RNA, endogenous nucleosides, and a vast array of antiviral and antineoplastic therapeutics. Unlike the rigid chair conformations of pyranoses, the five-membered furanose ring is highly flexible, existing in a dynamic pseudorotational equilibrium. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical stereoelectronics—specifically the anomeric effect—and practical, bench-level synthetic workflows. This whitepaper details the causality behind furanose conformational preferences, provides quantitative analytical metrics, and outlines a self-validating protocol for the stereoselective synthesis of β-D-ribonucleosides.

Mechanistic Foundations of the Furanoside Anomeric Effect

In carbohydrate chemistry, the anomeric effect describes the stereoelectronic preference for electronegative substituents at the anomeric carbon (C1) to assume an axial (or pseudoaxial) orientation, contrary to purely steric predictions.

In β-D-ribofuranosides, this phenomenon is bifurcated into the endo-anomeric effect and the exo-anomeric effect [1].

-

Endo-Anomeric Effect: Arises from the hyperconjugative donation of the ring oxygen’s lone pair ( nO ) into the antibonding orbital ( σ∗ ) of the exocyclic C1–X bond. This interaction stabilizes conformations where the C1 substituent is pseudoaxial.

-

Exo-Anomeric Effect: Involves the donation of the exocyclic heteroatom’s lone pair into the antibonding orbital of the C1–O4' ring bond, further restricting rotation around the glycosidic linkage[1].

Because the energy barrier for pseudorotation in five-membered rings is exceptionally low (< 5 kcal/mol), the furanose ring flexes to accommodate these stereoelectronic forces[2]. Rather than forcing a substituent into a highly strained position, the ring itself shifts between North (N-type, C3'-endo) and South (S-type, C2'-endo) conformations. The anomeric effect heavily influences this E0-like/E4-like equilibrium, competing against 1,3-pseudodiaxial steric clashes between the aglycone and the terminal hydroxymethyl group[1].

Furthermore, the relief of torsional strain in these flexible five-membered rings has profound kinetic implications. The spontaneous hydrolysis of ribofuranosides is approximately an order of magnitude faster than that of structurally analogous glucopyranosides[3].

Fig 1: Influence of the anomeric effect and sterics on the furanose pseudorotational equilibrium.

Quantitative Metrics & Conformational Analysis

The dynamic nature of the β-D-ribofuranosyl ring is best analyzed using the two-state pseudorotation model, validated extensively by Molecular Dynamics (MD) simulations and NMR spectroscopy[2]. To ensure rigorous analytical validation in your workflows, rely on the parameters summarized in the table below.

Table 1: Conformational and Kinetic Parameters of β-D-Ribofuranosides

| Parameter | β-D-Ribofuranosides | Pyranoside Baseline | Analytical Implication |

| Spontaneous Hydrolysis Rate | ~10x faster | 1x (Glucopyranosides) | Relief of torsional strain accelerates leaving group departure[3]. |

| Anomeric Effect Origin | nO→σC1−X∗ (endo) & nX→σC1−O∗ (exo) | Primarily endo-anomeric | Dictates the N/S pseudorotational equilibrium[1]. |

| Typical NMR ³J_{H1',H2'} | ~0 - 2 Hz (North) / ~6 - 8 Hz (South) | ~7 - 9 Hz (axial-axial) | Allows precise determination of the N/S conformer population[2]. |

| Stereochemical Validation | H1' and H4' are syn (α-face) | N/A | 1D/2D NOESY cross-peaks between H1' and H4' confirm the β-configuration[4]. |

Note: MD simulations utilizing optimized force fields predict NMR ³J-coupling constants for these furanosides with an average error of less than 0.9 Hz, confirming the reliability of the two-state model for solution-phase analysis[2].

Stereoselective Synthesis: Overcoming the α-Preference

The classical anomeric effect thermodynamically favors the α-anomer during glycosylation. To synthesize β-D-ribofuranosides (which possess a 1,2-trans relationship), we must override this thermodynamic preference using Neighboring Group Participation (NGP) .

If a ribofuranosyl donor is equipped with an acyl protecting group (e.g., acetate or benzoate) at the C2 position, the departure of the C1 leaving group generates an oxocarbenium ion. The C2 carbonyl oxygen immediately attacks this electron-deficient center, forming a rigid, bicyclic α-acyloxonium ion . This intermediate completely blocks the α-face of the sugar, forcing the incoming nucleobase to attack exclusively from the β-face[5].

For standard N-nucleosides, the Vorbrüggen Glycosylation utilizing Lewis acids (such as TMSOTf or SnCl₄) is the industry standard[6]. For non-natural C-nucleosides, alternative methods like the intramolecular Nicholas reaction (cobalt-mediated cyclization) are employed to yield thermodynamically stable β-anomers[7].

Fig 2: Step-by-step mechanistic workflow of the stereoselective Vorbrüggen glycosylation.

Experimental Methodology: Self-Validating Vorbrüggen Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system for the synthesis of a generic β-D-ribonucleoside.

Step 1: Silylation of the Nucleobase

-

Suspend the nucleobase (1.0 eq) in hexamethyldisilazane (HMDS, 10.0 eq).

-

Add a catalytic amount of ammonium sulfate ( (NH4)2SO4 , 0.1 eq).

-

Reflux the mixture under an inert argon atmosphere until the suspension becomes a completely clear solution (typically 2–4 hours), indicating complete silylation.

-

Self-Validation Checkpoint: Evaporate the excess HMDS in vacuo. The resulting persilylated base should be a viscous oil or crystalline solid. Do not expose to ambient moisture.

Step 2: Lewis Acid-Catalyzed Glycosylation

-

Dissolve the silylated nucleobase (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)[6].

-

Cool the reaction flask to 0 °C.

-

Dropwise, add the Lewis acid (TMSOTf, 1.2 eq). Causality note: TMSOTf activates the C1-acetate, promoting its departure and triggering the C2-benzoate to form the α-blocking acyloxonium ion[5].

-

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc).

Step 3: Quench and Workup

-

Quench the reaction by adding saturated aqueous NaHCO3 to neutralize the Lewis acid.

-

Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure.

-

Purify the protected nucleoside via silica gel flash chromatography.

Step 4: Analytical Validation of the β-Anomer

Before proceeding to global deprotection, you must validate the stereochemical outcome.

-

1H NMR NOESY Experiment: This is the definitive a priori method for determining the anomeric configuration[4]. Look for a strong cross-peak between the anomeric proton (H1') and the C4' proton (H4'). In the β-D-ribofuranosyl configuration, both H1' and H4' project downward onto the α-face of the ring. A positive NOE definitively confirms the β-anomer.

-

Coupling Constants: Evaluate the ³J_{H1',H2'} coupling constant to assess the solution-phase N/S pseudorotational equilibrium[2].

References

- Source: rsc.

- Source: nih.

- Title: Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP)

- Source: rsc.

- Title: Synthetic Nucleosides and Nucleotides. XIII.

- Source: nih.

- Source: researchgate.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Nucleosides and Nucleotides. XIII. Stannic Chloride Catalyzed Ribosylation of Several 6-Substituted Purines [jstage.jst.go.jp]

- 7. Stereoselective synthesis of alkynyl C-2-deoxy-beta-d-ribofuranosides via intramolecular nicholas reaction: A versatile building block for nonnatural C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prebiotic Synthesis of D-Ribofuranose: From Geochemical Chaos to Biomimetic Systems Chemistry

Executive Summary

The emergence of RNA as the foundational informational polymer of life hinges on the prebiotic availability of its constituent building block: D-ribofuranose . Historically, the synthesis of ribose under early Earth conditions presented a profound thermodynamic and kinetic bottleneck known as the "Ribose Problem." Classical formose reactions yield intractable mixtures of sugars that rapidly degrade into tar.

This whitepaper provides an in-depth technical analysis of the chemical pathways that successfully bypass these thermodynamic traps. By examining mineral-stabilized accumulation, systems chemistry bypasses, and regioselective condensation pathways, we not only map the origins of life but also extract field-proven biomimetic strategies applicable to modern nucleoside analog drug development.

The Thermodynamic Bottleneck: The Formose Reaction and the "Asphalt Problem"

First described by Butlerov in 1861, the formose reaction involves the base-catalyzed oligomerization of formaldehyde into complex sugar mixtures. While it does produce D-ribose, it is an inherently non-selective and self-destructive process.

From a kinetic perspective, the retro-aldol reactions and Cannizzaro disproportionation outpace the accumulation of any single pentose. Furthermore, free D-ribose exists predominantly in its open-chain aldehyde or pyranose forms in aqueous solution. The biologically relevant furanose ring is thermodynamically unfavored and highly susceptible to alkaline degradation, leading to a complex brown tar—a phenomenon chemists refer to as the "asphalt problem."

To achieve the self-validating, high-yield synthesis required for an RNA world, the chemical system must intrinsically protect the furanose configuration.

Mineral Rescue: The Borate Stabilization Hypothesis

The breakthrough in accumulating free D-ribofuranose relies on geochemical intervention. demonstrated that borate minerals (such as colemanite and ulexite) act as selective thermodynamic traps for ribose[1].

Experimental Protocol: Borate-Stabilized Synthesis of D-Ribofuranose

This protocol demonstrates a self-validating system where the product naturally shields itself from further degradation.

-

Reagent Preparation: Prepare an aqueous alkaline solution containing prebiotic precursors: glycolaldehyde and glyceraldehyde.

-

Mineral Introduction: Introduce pulverized borate minerals (e.g., colemanite) into the reaction matrix.

-

Incubation: Heat the mixture to 45°C, simulating a mild hydrothermal environment, and incubate for 60 days.

-

Causality & Mechanism: In the absence of borate, the aldol condensation rapidly progresses into tar. However, borate ions spontaneously form highly stable, bidentate complexes with the cis-1,2-diols of pentoses. Because D-ribose possesses a favorable cis-diol configuration in its cyclic furanose and pyranose forms, borate complexation locks the sugar in its ring structure. This prevents the formation of the open-chain aldehyde tautomer, effectively halting destructive retro-aldol reactions and selectively accumulating D-ribofuranose[1].

Figure 1: The Formose reaction pathway and the thermodynamic rescue of D-ribofuranose via borate complexation.

Systems Chemistry: Divergent Pathways to Nucleosides

While borate stabilizes free ribose, coupling free ribose to nucleobases (especially pyrimidines) is notoriously inefficient. Modern prebiotic chemistry solves this through two divergent "systems chemistry" approaches: the Sutherland bypass for pyrimidines and the Carell pathway for purines.

The Sutherland Bypass (Pyrimidine Ribonucleotides)Powner, Gerland, and Sutherland (2009) proved that free D-ribose is not strictly necessary to form RNA building blocks. Instead, the sugar and the nucleobase can be assembled simultaneously[2].

Protocol: Synthesis of Activated Pyrimidine Ribonucleotides

-

2-Aminooxazole Formation: React cyanamide with glycolaldehyde in a 1.0 M inorganic phosphate buffer (pH 7.0). Causality: Inorganic phosphate is not merely a structural component; it acts as a critical general acid/base catalyst and pH buffer. It suppresses off-target degradation, driving the yield of 2-aminooxazole to >80%[2].

-

Arabinose Amino-oxazoline Assembly: Introduce glyceraldehyde to the mixture. Causality: The reaction yields arabinose amino-oxazoline, which naturally crystallizes out of solution. This crystallization is a self-purifying step, enriching the correct stereoisomer without human intervention[2].

-

Anhydronucleoside Conversion: React the crystallized intermediate with cyanoacetylene, followed by UV irradiation. Causality: UV light acts as a selective thermodynamic filter, destroying incorrect stereoisomers while leaving the biologically relevant activated pyrimidine ribonucleotide intact[2].

The Carell FaPy Pathway (Purine Nucleosides)

For purines, free D-ribose can be utilized if the nucleobase precursor is properly activated. demonstrated a strictly regioselective pathway using formamidopyrimidines (FaPys)[3].

Protocol: Regioselective Purine Nucleoside Formation

-

FaPy Synthesis: Suspend 2,4,5,6-tetraaminopyrimidine in formic acid and sodium formate, heating to 100°C for two hours. Causality: Formylation yields FaPys. The electron-withdrawing nature of the formyl group alters the electronic distribution of the pyrimidine ring, predisposing it to react exclusively at the N-9 position during glycosylation[3].

-

Wet-Dry Condensation: Grind the isolated FaPy with stabilized D-ribose. Subject the solid mixture to heating (100°C) and periodic hydration (wet-dry cycles). Causality: Wet-dry cycles simulate prebiotic geothermal pools. Evaporation of water during the dry phase thermodynamically drives the condensation reaction forward (Le Chatelier’s principle). The FaPy intermediate ensures strict regioselectivity, yielding canonical N-9 purine nucleosides at ~60% efficiency[3].

Figure 2: Divergent systems chemistry pathways for prebiotic pyrimidine and purine nucleoside synthesis.

Astrophysical Contributions: Interstellar Ice Analogs

Endogenous geochemical synthesis is not the only source of early Earth's ribose. provided compelling evidence that D-ribose could form in space and be delivered via meteoritic bombardment[4].

By cooling a mixture of H₂O, CH₃OH, and NH₃ to -195°C in a vacuum chamber and subjecting it to UV irradiation (simulating a young star's radiation), researchers observed the formation of substantial quantities of ribose and related pentoses[4]. The photochemical radical reactions occurring within the solid ice matrix bypass the aqueous thermodynamic limitations of the formose reaction entirely, offering a robust exogenous pipeline for prebiotic D-ribofuranose.

Quantitative Data Summary

The following table synthesizes the quantitative efficiencies and mechanistic drivers of the discussed pathways, providing a comparative framework for synthetic applications.

| Synthesis Pathway | Target Molecule | Key Reagents / Catalysts | Yield / Efficiency | Regioselectivity | Primary Stabilization Mechanism |

| Classical Formose | Free D-Ribose | Formaldehyde, Alkaline pH | < 1% | None | None (Rapid degradation into tar) |

| Borate Stabilization | D-Ribofuranose | Glycolaldehyde, Glyceraldehyde, Borate | High (Accumulates) | Furanose/Pyranose | cis-1,2-diol bidentate complexation |

| Sutherland Bypass | Pyrimidine Ribonucleotides | Cyanamide, Glycolaldehyde, Phosphate | > 80% (Intermediate) | Stereoselective | Phosphate buffering & Crystallization |

| Carell FaPy Pathway | Purine Nucleosides | FaPys, Stabilized D-Ribose | ~ 60% | Strict N-9 | Wet-dry thermodynamic driving |

| Astrophysical Ice | Ribose & Pentoses | H₂O, CH₃OH, NH₃, UV Light | Trace (Exogenous) | Racemic | Solid-state photochemical trapping |

Conclusion & Implications for Drug Development

Understanding the prebiotic synthesis of D-ribofuranose is not merely an academic exercise in evolutionary biology; it is a masterclass in biomimetic synthetic chemistry .

For drug development professionals engineering antiviral nucleoside analogs (e.g., remdesivir, sofosbuvir), the traditional coupling of nucleobases to ribose rings often requires exhaustive, low-yielding protecting-group chemistry to enforce regioselectivity. The prebiotic Carell (FaPy) pathway demonstrates that by simply pre-organizing the electronic structure of the nucleobase (via formylation) and utilizing thermodynamic wet-dry shifts, strict N-9 regioselectivity can be achieved without a single protecting group. By adopting these self-validating, systems-level chemical principles, the pharmaceutical industry can streamline the scalable synthesis of next-generation nucleoside therapeutics.

References

-